molecular formula C25H24ClN3O3S B4564460 2-chloro-N-[3-({[(3-isobutoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

2-chloro-N-[3-({[(3-isobutoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

Cat. No.: B4564460
M. Wt: 482.0 g/mol
InChI Key: WSNHQBRMQIJWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-({[(3-isobutoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.1226905 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

One-pot Synthesis of 2-arylbenzoxazole Derivatives

One study discusses the use of N-(2-Chloro-phenyl)-2-halo-benzamides as substrates for synthesizing 2-arylbenzoxazole derivatives via copper-catalyzed intermolecular C–N/intramolecular C–O couplings. This method offers clean reaction conditions and good yields, highlighting its potential for creating structurally complex molecules efficiently (Miao et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Another study elaborates on the synthesis of benzophenone appended oxadiazole derivatives showing significant anti-inflammatory activity. These compounds were tested for their potential to inhibit cyclooxygenase-2 (Cox-2), an enzyme associated with inflammation and pain, suggesting their application in developing new anti-inflammatory drugs (Puttaswamy et al., 2018).

Anticancer Agents

Research into indapamide derivatives, structurally related compounds, has shown promising proapoptotic activities on melanoma cell lines. This study provides insights into the design of new anticancer agents targeting specific cancer cell lines (Yılmaz et al., 2015).

Green Chemistry in Synthesis

The development of synthetic processes for benzothiazole compounds, noted for their pharmaceutical and biological activities, emphasizes the role of green chemistry. This approach aims to minimize environmental impact and enhance the efficiency of chemical syntheses (Gao et al., 2020).

Fluorescent Dyes and Organic Materials

A study on 2-(2-phenyl)benzotriazole derivatives explores the modulation of fluorescence properties through intramolecular N–H···N hydrogen bonding. Such compounds have applications in creating light conversion films that convert UV light to visible light, showcasing their potential in materials science (Uesaka Toshiyuki et al., 2020).

Synthesis of Pyrimido[2,1-b]benzothiazol-2-ones

Research on the synthesis of 4-Phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones and their antimicrobial activity demonstrates the potential of these compounds in developing new treatments against various bacterial and fungal infections (Sharma et al., 2010).

Properties

IUPAC Name

2-chloro-N-[3-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-16(2)15-32-20-10-5-7-17(13-20)23(30)29-25(33)28-19-9-6-8-18(14-19)27-24(31)21-11-3-4-12-22(21)26/h3-14,16H,15H2,1-2H3,(H,27,31)(H2,28,29,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNHQBRMQIJWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.